molecular formula C8H11Cl2NO2 B2610039 3-Chloro-4,5-dimethoxyaniline hydrochloride CAS No. 1909337-13-8

3-Chloro-4,5-dimethoxyaniline hydrochloride

Cat. No.: B2610039
CAS No.: 1909337-13-8
M. Wt: 224.08
InChI Key: MTZWXRYPMUEDRB-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxyaniline hydrochloride is an organic compound with the molecular formula C8H11Cl2NO2. It is a derivative of aniline, where the aniline ring is substituted with chlorine and methoxy groups. This compound is often used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-dimethoxyaniline hydrochloride typically involves the chlorination of 4,5-dimethoxyaniline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dimethoxyaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Chloro-4,5-dimethoxyaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-dimethoxyaniline hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, affecting their activity. The molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethoxyaniline
  • 3-Chloro-4,5-dimethoxybenzene
  • 4,5-Dimethoxyaniline

Uniqueness

3-Chloro-4,5-dimethoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-4,5-dimethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2.ClH/c1-11-7-4-5(10)3-6(9)8(7)12-2;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZWXRYPMUEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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